Ethyl methyl disulfide
Overview
Description
Ethyl methyl disulfide, also known as disulfide, ethyl methyl, is an organic compound with the molecular formula C3H8S2. It is a volatile organic compound that is often associated with the characteristic odor of decaying organic matter. This compound is part of the disulfide family, which contains a sulfur-sulfur bond, making it an important subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl disulfide can be synthesized through the reaction of ethyl mercaptan with methyl mercaptan in the presence of an oxidizing agent. The general reaction is as follows: [ \text{CH}_3\text{SH} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CH}_3\text{S-S}\text{C}_2\text{H}_5 ]
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of steam containing mercaptans and hydrogen sulfide with reactive iron oxide. This method is efficient for large-scale production and ensures a high yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: The compound can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: It can participate in nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Zinc, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl mercaptan, methyl mercaptan.
Substitution: Depending on the nucleophile used, various substituted disulfides.
Scientific Research Applications
Ethyl methyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: The compound is studied for its role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that target disulfide bonds in proteins.
Industry: It is used in the flavor and fragrance industry due to its strong odor and in the production of certain polymers and resins.
Mechanism of Action
The mechanism by which ethyl methyl disulfide exerts its effects involves the formation and breaking of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the three-dimensional structure of proteins. The interconversion between thiols and disulfides is a redox reaction, with the thiol being the reduced state and the disulfide being the oxidized state. This redox cycling is essential for the proper functioning of many enzymes and structural proteins.
Comparison with Similar Compounds
Dimethyl disulfide (CH3SSCH3): Similar in structure but with two methyl groups instead of one ethyl and one methyl group.
Diethyl disulfide (C2H5SSC2H5): Contains two ethyl groups instead of one ethyl and one methyl group.
Methyl propyl disulfide (CH3SSCH2CH2CH3): Contains a propyl group instead of an ethyl group.
Uniqueness: Ethyl methyl disulfide is unique due to its specific combination of an ethyl and a methyl group, which gives it distinct chemical properties and reactivity compared to other disulfides. This unique structure allows it to participate in specific reactions and makes it valuable in various industrial and research applications.
Properties
IUPAC Name |
(methyldisulfanyl)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBPTGNNLIKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074701 | |
Record name | Disulfide, ethyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless or pale yellow liquid; Sulfureous aroma | |
Record name | Ethyl methyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
137.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl methyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032912 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents; Insoluble in water, Soluble (in ethanol) | |
Record name | Ethyl methyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.017-1.027 (20°) | |
Record name | Ethyl methyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20333-39-5 | |
Record name | Ethyl methyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20333-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl methyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, ethyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disulfide, ethyl methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL METHYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13370B0F26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl methyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032912 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stable conformations of ethyl methyl disulfide in different states of matter?
A1: this compound exists in two main conformations: gauche-gauche and trans-gauche. Research suggests that in the liquid state, the gauche-gauche isomer is more stable than the trans-gauche isomer by approximately 0.9 kcal/mol []. Interestingly, in the solid state, only the gauche-gauche conformation is observed [].
Q2: How does the conformational stability of this compound relate to its structure as a model for cystine?
A2: While one of the provided papers mentions this compound as a model for cystine [], further details on this specific relationship are not elaborated upon within the abstracts. Further investigation into the full text of the research articles would be necessary to provide a comprehensive answer.
Q3: What spectroscopic techniques are valuable for studying the structure and conformation of this compound?
A3: Infrared and Raman spectroscopy are particularly useful for analyzing this compound []. The characteristic S–S and C–S stretching vibrations provide insights into the molecule's conformation. Specifically, researchers have utilized temperature-dependent Raman spectroscopy and compared solid-state and liquid-state infrared spectra to understand the conformational preferences of this compound [].
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